Cas no 1174219-65-8 (2-Formyl-3-hydroxy-5-methylbenzoic acid)

2-Formyl-3-hydroxy-5-methylbenzoic acid 化学的及び物理的性質
名前と識別子
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- 2-Formyl-3-hydroxy-5-methylbenzoic acid
- 2-Formyl-3-hydroxy-5-methylbenzoicacid
- Benzoic acid, 2-formyl-3-hydroxy-5-methyl-
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- インチ: 1S/C9H8O4/c1-5-2-6(9(12)13)7(4-10)8(11)3-5/h2-4,11H,1H3,(H,12,13)
- InChIKey: BCGWAKRIUPCCDS-UHFFFAOYSA-N
- ほほえんだ: OC1=CC(C)=CC(C(=O)O)=C1C=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 214
- トポロジー分子極性表面積: 74.6
- 疎水性パラメータ計算基準値(XlogP): 1.5
2-Formyl-3-hydroxy-5-methylbenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-370846-2.5g |
2-formyl-3-hydroxy-5-methylbenzoic acid |
1174219-65-8 | 90% | 2.5g |
$2605.0 | 2023-06-05 | |
Enamine | EN300-370846-0.25g |
2-formyl-3-hydroxy-5-methylbenzoic acid |
1174219-65-8 | 90% | 0.25g |
$659.0 | 2023-06-05 | |
Enamine | EN300-370846-1.0g |
2-formyl-3-hydroxy-5-methylbenzoic acid |
1174219-65-8 | 90% | 1g |
$1329.0 | 2023-06-05 | |
1PlusChem | 1P01BUE6-100mg |
2-formyl-3-hydroxy-5-methylbenzoic acid |
1174219-65-8 | 90% | 100mg |
$632.00 | 2023-12-26 | |
1PlusChem | 1P01BUE6-250mg |
2-formyl-3-hydroxy-5-methylbenzoic acid |
1174219-65-8 | 90% | 250mg |
$877.00 | 2023-12-26 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01058130-1g |
2-Formyl-3-hydroxy-5-methylbenzoic acid |
1174219-65-8 | 95% | 1g |
¥6657.0 | 2023-04-05 | |
Enamine | EN300-370846-10.0g |
2-formyl-3-hydroxy-5-methylbenzoic acid |
1174219-65-8 | 90% | 10g |
$5712.0 | 2023-06-05 | |
Enamine | EN300-370846-0.1g |
2-formyl-3-hydroxy-5-methylbenzoic acid |
1174219-65-8 | 90% | 0.1g |
$461.0 | 2023-06-05 | |
1PlusChem | 1P01BUE6-10g |
2-formyl-3-hydroxy-5-methylbenzoic acid |
1174219-65-8 | 90% | 10g |
$7122.00 | 2023-12-26 | |
Enamine | EN300-370846-0.05g |
2-formyl-3-hydroxy-5-methylbenzoic acid |
1174219-65-8 | 90% | 0.05g |
$309.0 | 2023-06-05 |
2-Formyl-3-hydroxy-5-methylbenzoic acid 関連文献
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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6. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
2-Formyl-3-hydroxy-5-methylbenzoic acidに関する追加情報
2-Formyl-3-Hydroxy-5-Methylbenzoic Acid: A Comprehensive Overview
2-Formyl-3-Hydroxy-5-Methylbenzoic Acid (CAS No. 1174219-65-8) is a fascinating compound with a unique structure and diverse applications. This benzoic acid derivative has garnered significant attention in recent years due to its potential in various fields, including pharmaceuticals, agrochemicals, and material science. The compound's structure, comprising a benzoic acid backbone with substituents at the 2, 3, and 5 positions, contributes to its versatile reactivity and functional properties.
The benzoic acid core of this molecule is a fundamental building block in organic chemistry, known for its acidic properties and ability to participate in a wide range of reactions. The formyl group at the 2-position introduces additional functionality, enabling the molecule to engage in reactions such as condensation and oxidation. Meanwhile, the hydroxyl group at the 3-position and the methyl group at the 5-position contribute to the compound's stereochemistry and solubility properties. These features make 2-Formyl-3-Hydroxy-5-Methylbenzoic Acid a valuable intermediate in synthetic chemistry.
Recent studies have highlighted the potential of 2-Formyl-3-Hydroxy-5-Methylbenzoic Acid in drug discovery. Researchers have explored its role as a lead compound in the development of new therapeutic agents targeting various diseases, including cancer and inflammatory disorders. For instance, its ability to modulate key enzymes involved in cellular signaling pathways has shown promise in preclinical models. Additionally, the compound's antioxidant properties have been investigated for their potential application in combating oxidative stress-related conditions.
In the field of material science, 2-Formyl-3-Hydroxy-5-Methylbenzoic Acid has been utilized as a precursor for the synthesis of advanced materials such as polymers and nanoparticles. Its ability to form stable bonds with other molecules makes it an ideal candidate for creating materials with tailored properties. For example, researchers have successfully synthesized biodegradable polymers using this compound as a monomer, which could find applications in sustainable packaging and biomedical devices.
The synthesis of 2-Formyl-3-Hydroxy-5-Methylbenzoic Acid involves a series of well-established organic reactions. Typically, the compound is prepared through a multi-step process that includes oxidation, condensation, and hydroxylation reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, the use of transition metal catalysts has significantly improved yields while reducing reaction times.
From an environmental perspective, 2-formyl derivatives like this compound are being studied for their role in bioremediation processes. Their ability to bind with heavy metals and other pollutants makes them promising candidates for use in water treatment technologies. Furthermore, ongoing research is exploring their potential as biosensors for detecting harmful substances in industrial waste streams.
In conclusion, 2-formyl derivatives, particularly 2-formyl substituted benzoic acids, continue to be a focal point in chemical research due to their versatility and functional diversity. As new applications emerge across various industries, compounds like CAS No. 1174219-65-8 are expected to play an increasingly important role in driving innovation and addressing global challenges.
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